molecular formula C11H11FN2O B12874964 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one

4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one

Cat. No.: B12874964
M. Wt: 206.22 g/mol
InChI Key: OMZSMUVRYPUEMQ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 4-position of the phenyl ring, a fluorine atom at the 5-position of the pyrazole ring, and a ketone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-ethylphenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylphenyl)-1H-pyrazol-3(2H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    5-Fluoro-1H-pyrazol-3(2H)-one: Lacks the ethylphenyl group, which may influence its solubility and interaction with biological targets.

    4-(4-Methylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.

Uniqueness

4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is unique due to the combination of the ethylphenyl and fluorine substituents, which confer specific chemical and biological properties. This combination may enhance its binding affinity to certain targets and improve its stability and solubility compared to similar compounds.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

4-(4-ethylphenyl)-5-fluoro-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H11FN2O/c1-2-7-3-5-8(6-4-7)9-10(12)13-14-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15)

InChI Key

OMZSMUVRYPUEMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NNC2=O)F

Origin of Product

United States

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